molecular formula C9H10N4 B8484187 7-Allylamino-1H-pyrazolo[4,3-b]pyridine

7-Allylamino-1H-pyrazolo[4,3-b]pyridine

Cat. No.: B8484187
M. Wt: 174.20 g/mol
InChI Key: DRZCKSPRXVTPOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Allylamino-1H-pyrazolo[4,3-b]pyridine is a versatile chemical scaffold designed for pharmaceutical and biological research, particularly in the field of oncology and immunology. This compound belongs to the 1H-pyrazolo[4,3-b]pyridine family, a privileged structure in medicinal chemistry known for its strong potential in small-molecule drug discovery . The core 1H-pyrazolo[4,3-b]pyridine structure is a key pharmacophore in developing novel small-molecule inhibitors targeting the PD-1/PD-L1 immune checkpoint pathway . Blocking this interaction is a promising strategy in cancer immunotherapy, aiming to restore the immune system's ability to attack tumor cells. The allylamino substituent at the 7-position introduces a reactive handle for further synthetic elaboration, allowing researchers to create diverse derivative libraries for structure-activity relationship (SAR) studies. This enables the optimization of potency, selectivity, and drug-like properties. Researchers can utilize this compound as a critical building block for synthesizing more complex molecules. Its structural similarity to purine bases makes it a valuable scaffold for targeting a wide range of kinases and other ATP-binding proteins . The product is provided For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C9H10N4

Molecular Weight

174.20 g/mol

IUPAC Name

N-prop-2-enyl-1H-pyrazolo[4,3-b]pyridin-7-amine

InChI

InChI=1S/C9H10N4/c1-2-4-10-7-3-5-11-8-6-12-13-9(7)8/h2-3,5-6H,1,4H2,(H,10,11)(H,12,13)

InChI Key

DRZCKSPRXVTPOG-UHFFFAOYSA-N

Canonical SMILES

C=CCNC1=C2C(=NC=C1)C=NN2

Origin of Product

United States

Comparison with Similar Compounds

Pyrazolo[3,4-d]pyrimidine Derivatives

Compounds like 7-amino-3-((3R)-1-((4-nitrobenzoyl)prolyl)piperidin-3-yl)-1-(4-phenoxyphenyl)-1H-pyrazolo[4,3-d]pyrimidine () share a pyrazolo-pyrimidine core, differing from 7-allylamino-1H-pyrazolo[4,3-b]pyridine in the position of nitrogen atoms and ring fusion. Pyrazolo-pyrimidines exhibit enhanced hydrogen-bonding capacity due to additional nitrogen atoms, often leading to stronger kinase inhibition compared to pyrazolo-pyridines .

Thieno[2,3-b]pyridines

Synthesized derivatives such as thieno[2,3-b]pyridines () replace the pyrazole ring with a thiophene moiety. For example, 2-sulfanyl-6-(2-thienyl)pyridine-3-carbonitrile shows moderate antibacterial activity, suggesting that sulfur-containing analogs may prioritize microbial targets over mammalian ones .

Substituent Effects

Allylamino vs. Piperidinyl/Piperazinyl Groups

The allylamino group in the target compound contrasts with piperidinyl or piperazinyl substituents in 4H-pyrazino[1,2-a]pyrimidin-4-one derivatives (). For instance, 7-(piperazin-1-yl) analogs demonstrate improved solubility and blood-brain barrier penetration due to their basic nitrogen atoms, whereas the allylamino group may confer selectivity toward cysteine-rich enzymatic pockets .

Bromobenzofuran and Carbamate Derivatives

Compounds like 1-amino-6-(5-bromo-benzofuran-2-yl)-2-oxo-1,2-dihydro-pyridine-3-carbonitrile () incorporate bulky brominated aromatic systems. These substituents enhance intercalation with DNA or hydrophobic protein domains, a property less pronounced in the allylamino-substituted pyrazolo-pyridine .

Activity Against Kinases and Enzymes

Pyrazolo-pyridines generally exhibit moderate kinase inhibitory activity compared to pyrazolo-pyrimidines. For example, 4-aminopyrazolo[3,4-d]pyrimidine derivatives show IC₅₀ values in the nanomolar range for tyrosine kinases, whereas pyrazolo-pyridines (including the target compound) typically require micromolar concentrations, highlighting the importance of the pyrimidine ring for high-affinity binding .

Toxicity Considerations

Heterocyclic amines like 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) () are carcinogenic due to metabolic activation into DNA-reactive species. While this compound lacks the planar aromatic structure of IQ, its allylamino group may undergo oxidative metabolism, necessitating detailed toxicity studies to rule out genotoxic risks .

Data Tables

Table 1: Structural and Functional Comparison

Compound Class Core Structure Key Substituent Notable Activity Reference
Pyrazolo[4,3-b]pyridine Pyrazole fused to pyridine 7-Allylamino Kinase inhibition (µM)
Pyrazolo[3,4-d]pyrimidine Pyrazole fused to pyrimidine 7-Amino, piperidinyl Kinase inhibition (nM)
Thieno[2,3-b]pyridine Thiophene fused to pyridine 2-Sulfanyl, thienyl Antibacterial
4H-Pyrazino[1,2-a]pyrimidone Pyrazine-pyrimidine fusion Piperazinyl CNS penetration

Table 2: Toxicity Profiles of Related Heterocycles

Compound Structural Feature Toxicity Mechanism Carcinogenicity Class Reference
IQ (Imidazo[4,5-f]quinoline) Planar aromatic system DNA adduct formation IARC 2A
7-Allylamino-pyrazolo-pyridine Non-planar, allyl group Potential metabolic activation Under investigation Hypothetical

Preparation Methods

Cyclocondensation of 4-Aminopyrazoles with Carbonyl Compounds

A widely adopted method involves cyclizing 4-aminopyrazole derivatives with carbonyl-containing intermediates. For instance, 5-amino-1-phenylpyrazole reacts with unsaturated ketones under acidic conditions to form the pyrazolo[4,3-b]pyridine core. Key steps include:

  • Formation of the Pyrazole Ring : Hydrazine derivatives react with β-keto esters or α,β-unsaturated ketones to generate 4-aminopyrazoles.

  • Cyclization : Acidic or basic conditions promote intramolecular cyclization, forming the fused bicyclic structure.

A patent (CN102911174A) details a streamlined protocol using sodium nitrite and dilute sulfuric acid to cyclize intermediate V into ethyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate. This method achieves yields exceeding 90% under mild conditions (−5°C to 0°C), avoiding costly catalysts.

Annulation via Japp–Klingemann Reaction

An innovative approach leverages the Japp–Klingemann reaction to construct the pyrazole ring directly on a pyridine scaffold. Starting with 2-chloro-3-nitropyridines (1a–c ), the process involves:

  • Nucleophilic Aromatic Substitution (SNAr) : Reaction with ethyl acetoacetate in the presence of NaH yields pyridinyl keto esters (2a–c ).

  • Azo-Coupling : Arenediazonium tosylates (3 ) couple with 2a–c to form hydrazones (4 ).

  • Cyclization : Treatment with pyrrolidine induces deacylation and annulation, producing pyrazolo[4,3-b]pyridines (5 ).

This one-pot method simplifies purification and achieves high efficiency, though the allylamino group must be introduced post-cyclization.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey StepsYieldAdvantagesLimitations
Cyclocondensation4-AminopyrazoleAcidic cyclization, nitration>90%Mild conditions, high scalabilityRequires pre-functionalized pyrazole
Japp–Klingemann2-Chloro-3-nitropyridineSNAr, azo-coupling, cyclization70–85%One-pot procedure, versatile substituentsMulti-step purification
Halogen Amination6-Bromo-pyrazolo-pyridineNucleophilic substitution80–90%Direct functionalizationLimited to halogenated intermediates

The patent route excels in yield and operational simplicity, whereas the Japp–Klingemann method offers greater flexibility for introducing diverse substituents.

Optimization Strategies and Mechanistic Insights

Solvent and Base Selection

  • Cyclocondensation : Ethanol and sodium ethylate (EtONa) minimize side reactions during pyrazole formation.

  • Japp–Klingemann : Pyridine and pyrrolidine enhance azo-coupling efficiency while suppressing ester hydrolysis.

Temperature Control

Low temperatures (−5°C to 5°C) are critical during nitration and azo-coupling to prevent decomposition.

Catalytic Hydrogenation

Palladium-carbon (Pd/C) or Raney nickel catalyzes the reduction of nitro groups to amines, a step often preceding allylamino introduction .

Q & A

Q. What are the established synthetic routes for 7-Allylamino-1H-pyrazolo[4,3-b]pyridine and its derivatives?

The synthesis typically involves functionalization of the pyrazolo-pyridine scaffold. For example:

  • BBr3-mediated deprotection : A 1M solution of BBr₃ in anhydrous CH₂Cl₂ under N₂ at 0°C is used to remove protecting groups, followed by neutralization with NaHCO₃ and purification via recrystallization or preparative TLC .
  • Substituent introduction : Alkyl/aryl halides or isocyanates are reacted with intermediates in dry acetonitrile or dichloromethane. For example, coupling 3-methyl-4-aminophenyl derivatives with benzoyl chlorides in dry benzene yields substituted benzoates .
  • Reaction conditions : Key parameters include solvent choice (e.g., acetonitrile for nucleophilic substitution), temperature control (0°C to room temperature), and purification methods (recrystallization vs. TLC) .

Table 1: Representative Synthetic Conditions

Reaction TypeReagents/ConditionsYield (%)Purification MethodReference
DeprotectionBBr₃, CH₂Cl₂, 0°C66–73Recrystallization
Urea formationAryl isocyanates, CH₂Cl₂65–78Recrystallization

Q. What analytical techniques are critical for characterizing this compound derivatives?

  • 1H/13C NMR : Assigns proton environments (e.g., NH₂ at δ 6.5–7.0 ppm in DMSO-d₆) and confirms allylamino group placement .
  • IR spectroscopy : Identifies functional groups (e.g., C=O stretches at ~1700 cm⁻¹ for urea derivatives) .
  • Melting point analysis : Validates purity (e.g., derivatives melt between 243–249°C) .
  • Elemental analysis : Confirms C, H, N content within ±0.4% of theoretical values .

Q. What preliminary biological activity data exist for this compound?

While direct data on this compound are limited, structurally related pyrazolo-pyrimidines show:

  • Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) inhibition : A target for gout and hyperuricemia therapy .
  • Anti-inflammatory potential : Substituted pyrazolo-pyrimidines with aryloxy groups exhibit COX-2 inhibition .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide optimization of this scaffold?

  • Position 2 substitution : Hydroxyphenyl groups enhance solubility and binding affinity (e.g., 2-(2-hydroxyphenyl) derivatives in NMR studies) .
  • Position 5 modifications : Bulky substituents (e.g., benzyl groups) may sterically hinder off-target interactions .
  • Allylamino group : The allyl chain at position 7 likely contributes to conformational flexibility and target engagement .

Table 2: SAR Trends in Pyrazolo-Pyridine Derivatives

Substituent PositionFunctional GroupObserved EffectReference
22-HydroxyphenylImproved solubility
5BenzylReduced off-target binding
7AllylaminoEnhanced target flexibility

Q. What computational strategies are recommended for studying its mechanism of action?

  • Molecular docking : Use HGPRT crystal structures (PDB ID: A1BQ7) to predict binding modes .
  • DFT calculations : Optimize geometries at the B3LYP/6-31G* level to assess electronic effects of substituents .
  • MD simulations : Evaluate stability of ligand-receptor complexes over 100 ns trajectories .

Q. How should researchers address contradictions in biological activity data?

  • Embedded experimental design : Combine quantitative assays (e.g., IC₅₀ measurements) with qualitative observations (e.g., cellular uptake studies) to resolve discrepancies .
  • Dose-response validation : Replicate results across multiple concentrations to rule out assay-specific artifacts .
  • Theoretical alignment : Link findings to established mechanisms (e.g., HGPRT inhibition kinetics) to contextualize outliers .

Q. What methodological frameworks support robust experimental design for novel derivatives?

  • Guided by theory : Align synthesis with concepts like Hammett σ values to predict electronic effects of substituents .
  • Iterative optimization : Use DoE (Design of Experiments) to vary reaction parameters (e.g., solvent polarity, temperature) systematically .
  • AI-assisted tools : Platforms like Science Navigator can recommend data analysis techniques (e.g., PCA for SAR clustering) .

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